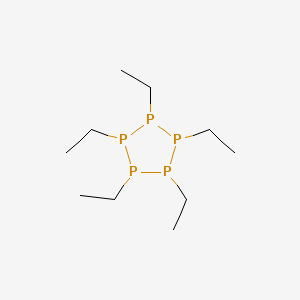
Pentaphospholane, pentaethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaphospholane, pentaethyl- is a chemical compound with the molecular formula C10H25P5. It is a member of the polyphosphorus compounds family, which are known for their diverse bonding motifs and unique chemical properties . This compound is characterized by its five-membered ring structure, which includes five phosphorus atoms and five ethyl groups attached to these phosphorus atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentaphospholane, pentaethyl- typically involves the reaction of dipyrazolylphosphanes with secondary phosphanes in a non-polar solvent such as diethyl ether. The reaction proceeds via a condensation reaction followed by a selective scrambling reaction, which is highly dependent on the solvent used . The product is obtained as a colorless powder with a high yield of up to 98% .
Industrial Production Methods
While specific industrial production methods for pentaphospholane, pentaethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphorus compounds involved.
Análisis De Reacciones Químicas
Types of Reactions
Pentaphospholane, pentaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions include various polyphosphorus compounds with different substituents and oxidation states. For example, oxidation can lead to the formation of phosphorus oxides, while substitution reactions can yield a variety of functionalized pentaphospholanes .
Aplicaciones Científicas De Investigación
Pentaphospholane, pentaethyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which pentaphospholane, pentaethyl- exerts its effects involves its ability to form stable complexes with metals and other molecules. The phosphorus atoms in the compound can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes. This coordination chemistry is crucial for its applications in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
Triphosphane: Contains three phosphorus atoms and is used in similar coordination chemistry applications.
Tetraphosphane: Contains four phosphorus atoms and exhibits similar reactivity patterns.
Hexaphosphane: Contains six phosphorus atoms and is used in advanced material synthesis.
Uniqueness
Pentaphospholane, pentaethyl- is unique due to its five-membered ring structure with five phosphorus atoms, which provides distinct chemical properties and reactivity compared to other polyphosphorus compounds. Its ability to form stable complexes with metals and its high yield synthesis make it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
4141-67-7 |
|---|---|
Fórmula molecular |
C10H25P5 |
Peso molecular |
300.17 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentaethylpentaphospholane |
InChI |
InChI=1S/C10H25P5/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3/h6-10H2,1-5H3 |
Clave InChI |
QOJQMTQKENBFEU-UHFFFAOYSA-N |
SMILES canónico |
CCP1P(P(P(P1CC)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
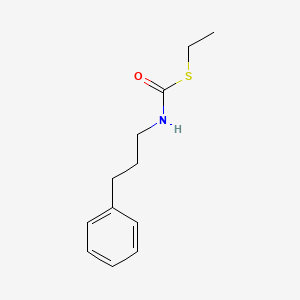
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
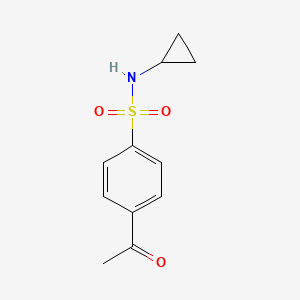
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)

![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)
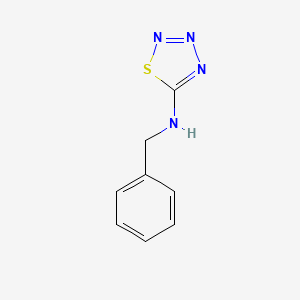
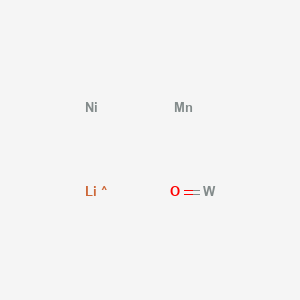

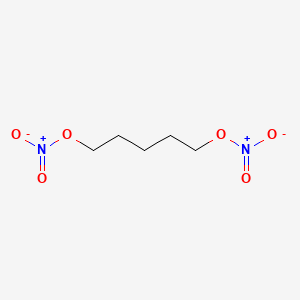
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
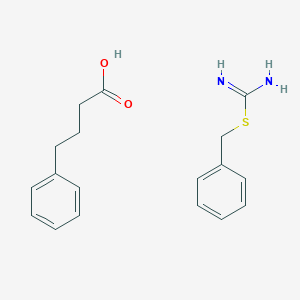
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
